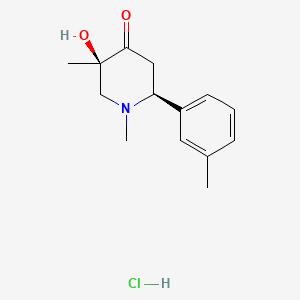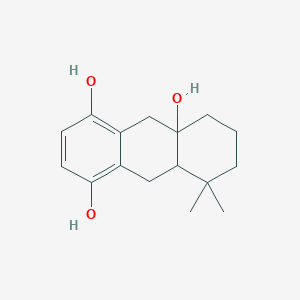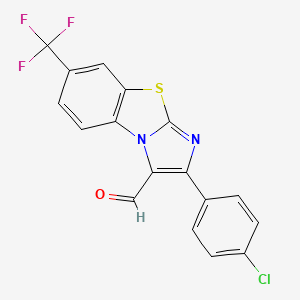
Buttpark 30\02-100
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buttpark 30\02-100: is a chemical compound with the molecular formula C17H8ClF3N2OS . It is also known by its IUPAC name, 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde . This compound is notable for its unique structure, which includes a trifluoromethyl group and a chlorophenyl group attached to an imidazo[2,1-b][1,3]benzothiazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Buttpark 30\02-100 typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the imidazo[2,1-b][1,3]benzothiazole core. The trifluoromethyl group is introduced through a subsequent reaction with trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Buttpark 30\02-100 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-carboxylic acid
Reduction: 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Buttpark 30\02-100 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Buttpark 30\02-100 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biological assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
- 2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Uniqueness
Buttpark 30\02-100 is unique due to the presence of an aldehyde group at the 3-position of the imidazo[2,1-b][1,3]benzothiazole core. This functional group allows for further chemical modifications and enhances its reactivity compared to similar compounds. Additionally, the trifluoromethyl group contributes to its high stability and lipophilicity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C17H8ClF3N2OS |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C17H8ClF3N2OS/c18-11-4-1-9(2-5-11)15-13(8-24)23-12-6-3-10(17(19,20)21)7-14(12)25-16(23)22-15/h1-8H |
Clé InChI |
CIRGUMVGZJBPTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
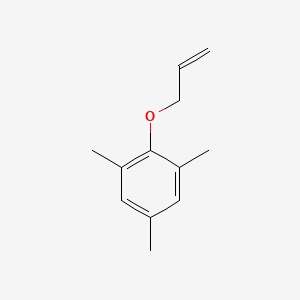
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)

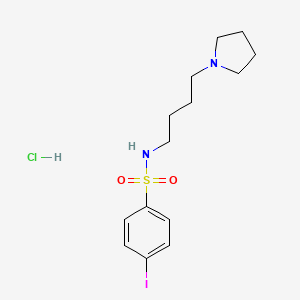
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
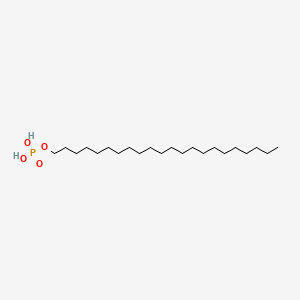
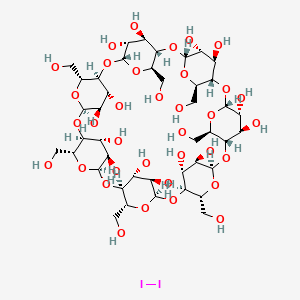

![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
